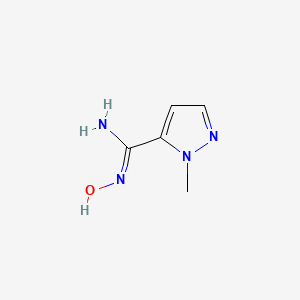
4-Amino-N-ethyl-1-isopropyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-ethyl-1-isopropyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 . It is also known by its synonyms 1H-Pyrazole-3-carboxamide, 4-amino-N-ethyl-1-(1-methylethyl)- .
Molecular Structure Analysis
The molecular structure of 4-Amino-N-ethyl-1-isopropyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has an amino group (-NH2), an ethyl group (-C2H5), and an isopropyl group (-CH(CH3)2) attached to the pyrazole ring .Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-N-ethyl-1-isopropyl-1H-pyrazole-3-carboxamide are not detailed in the literature, pyrazole compounds are known to participate in a variety of chemical reactions. These include condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
The predicted boiling point of 4-Amino-N-ethyl-1-isopropyl-1H-pyrazole-3-carboxamide is 393.3±27.0 °C and its predicted density is 1.22±0.1 g/cm3 . The compound has a predicted pKa value of 14.54±0.46 .Orientations Futures
The future research directions could involve exploring the potential biological activities of 4-Amino-N-ethyl-1-isopropyl-1H-pyrazole-3-carboxamide, given that similar pyrazole derivatives have shown promising results as CDK2 inhibitors . Further studies could also focus on optimizing the synthesis methods and investigating the compound’s reactivity in various chemical reactions.
Propriétés
IUPAC Name |
4-amino-N-ethyl-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-11-9(14)8-7(10)5-13(12-8)6(2)3/h5-6H,4,10H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDDVNISURJNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C=C1N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-ethyl-1-isopropyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2567817.png)


![N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2567822.png)

![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2567824.png)



![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)


![2-(2-Azidoethyl)bicyclo[4.1.0]heptane](/img/structure/B2567837.png)
amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2567838.png)